N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide is a complex organic compound notable for its unique structural features, which include furan, pyrazole, and diphenylacetamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields. The combination of these functional groups may contribute to diverse pharmacological properties, making it a subject of interest for further research.
This compound can be classified under the category of organic compounds, specifically as an amide due to the presence of the carboxamide group. It is also characterized by its heterocyclic components, including the furan and pyrazole rings. The structural formula indicates a molecular weight of approximately 325.37 g/mol and a molecular formula of C18H19N3O3 .
The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, optimizing reaction conditions is crucial for scalability. Factors such as temperature control, reaction time, and catalyst selection can significantly affect yield and purity. Advanced purification techniques are employed to isolate the desired compound effectively.
The molecular structure of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide can be represented using various structural notations:
CC(C(=O)N(c1ccnn1Cc1ccco1)=O)c1ccccc1
OLRJQHRWMOKAFR-UHFFFAOYSA-N
The compound exhibits chirality due to the presence of multiple stereogenic centers, which may influence its biological activity .
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide can undergo several chemical reactions:
The choice of reagents and conditions plays a critical role in determining the outcome of these reactions:
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide exhibits several notable physical properties:
In terms of chemical behavior:
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide has diverse applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6